2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
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Overview
Description
2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[111]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is a complex organic compound that features a unique combination of bicyclic and aromatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction.
Introduction of the benzodioxole moiety: This step often involves a palladium-catalyzed cross-coupling reaction.
Attachment of the fluorenylmethoxycarbonyl (Fmoc) group: This is typically done using Fmoc chloride in the presence of a base.
Final coupling with acetic acid: This step can be carried out using standard peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The bicyclo[1.1.1]pentane core can be reduced under hydrogenation conditions.
Substitution: The Fmoc group can be removed under basic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Piperidine or morpholine in an organic solvent like DMF is used for Fmoc deprotection.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced bicyclo[1.1.1]pentane derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme-substrate interactions.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as high thermal stability.
Mechanism of Action
The mechanism of action of 2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid involves its interaction with specific molecular targets. The benzodioxole moiety can interact with aromatic amino acids in proteins, while the bicyclo[1.1.1]pentane core provides rigidity and stability to the molecule. The Fmoc group can be used for further functionalization, allowing the compound to be tailored for specific applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- 2-Benzo[1,3]Dioxol-5-Ylmethyl-3-Benzyl-Succinic Acid
- 2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid
Uniqueness
What sets 2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid apart is its combination of a rigid bicyclo[1.1.1]pentane core with a flexible benzodioxole moiety and a functionalizable Fmoc group. This unique structure allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO6/c31-26(32)25(29-13-28(14-29,15-29)17-9-10-23-24(11-17)36-16-35-23)30-27(33)34-12-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22,25H,12-16H2,(H,30,33)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGFUZVBEPWXOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC7=C(C=C6)OCO7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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